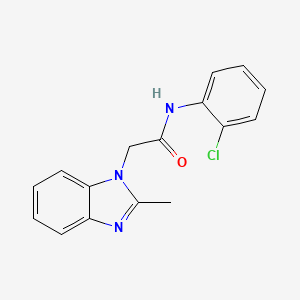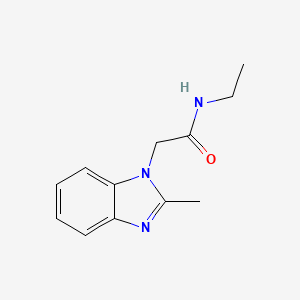
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid. It was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University. JWH-018 has gained popularity as a recreational drug due to its psychoactive effects, which mimic those of delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana.
Wirkmechanismus
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide acts as a partial agonist at CB1 and CB2 receptors, meaning it binds to these receptors and activates them to a lesser extent than THC. This leads to a range of effects, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and anxiety. Long-term use has been associated with addiction, withdrawal, and other negative health effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has several advantages for use in lab experiments, including its ability to mimic the effects of THC and its high potency. However, it also has several limitations, including its potential for toxicity and the lack of standardized dosing protocols.
Zukünftige Richtungen
There are several future directions for research on 1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide and other synthetic cannabinoids, including the development of new drugs for medical use and the study of the long-term effects of these drugs on the body. Additionally, research is needed to better understand the mechanisms of action of these drugs and their potential for abuse and addiction.
Synthesemethoden
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a variety of methods, including the Hantzsch pyridine synthesis and the Friedel-Crafts acylation reaction. The most common method involves the reaction of 1-pentylindole with 2-methyl-3-phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system and the effects of synthetic cannabinoids on the body. It has been shown to bind to CB1 and CB2 receptors in the brain and peripheral tissues, leading to a range of physiological and biochemical effects.
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-4-5-12(19-3)11(6-9)16-8-10(7-13(16)17)14(18)15-2/h4-6,10H,7-8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUQFZJNHJMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)

![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B7460593.png)
![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
![5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)






